molecular formula C9H14N2O B13035325 (1S,2R)-1-Amino-1-(4-aminophenyl)propan-2-OL

(1S,2R)-1-Amino-1-(4-aminophenyl)propan-2-OL

Cat. No.: B13035325
M. Wt: 166.22 g/mol
InChI Key: IOVJYGMZIKSGLI-HZGVNTEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-1-Amino-1-(4-aminophenyl)propan-2-OL is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(4-aminophenyl)propan-2-OL typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic reduction. These methods are designed to produce the compound in large quantities while maintaining high enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(4-aminophenyl)propan-2-OL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(4-aminophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral amines and alcohols, such as (1R,2S)-1-Amino-1-(4-aminophenyl)propan-2-OL and (1S,2S)-1-Amino-1-(4-aminophenyl)propan-2-OL .

Uniqueness

What sets (1S,2R)-1-Amino-1-(4-aminophenyl)propan-2-OL apart from these similar compounds is its specific stereochemistry, which can result in different biological activities and chemical reactivities. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(4-aminophenyl)propan-2-ol

InChI

InChI=1S/C9H14N2O/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,10-11H2,1H3/t6-,9-/m1/s1

InChI Key

IOVJYGMZIKSGLI-HZGVNTEJSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC=C(C=C1)N)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)N)N)O

Origin of Product

United States

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